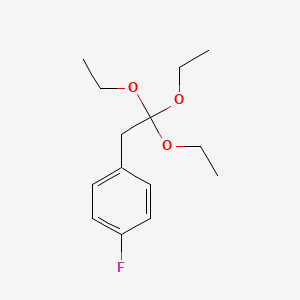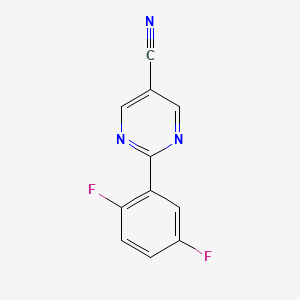![molecular formula C18H21NO2 B12629472 N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide CAS No. 920317-71-1](/img/structure/B12629472.png)
N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide: is an organic compound with the molecular formula C18H21NO2 It is characterized by the presence of a methoxyphenyl group, a phenylpropyl chain, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide typically involves the reaction of 3-methoxyphenylacetic acid with phenylpropylamine, followed by acetylation. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acyl chloride intermediate, which then reacts with the amine to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.
Medicine: this compound has potential applications in the development of analgesic and anti-inflammatory drugs. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the phenylpropyl chain contribute to its binding affinity and specificity. The acetamide moiety may play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
N-(2-methoxyphenyl)acetamide: Shares the methoxyphenyl and acetamide groups but lacks the phenylpropyl chain.
N-(4-methoxyphenyl)acetamide: Similar structure with the methoxy group at a different position on the phenyl ring.
N-(2-phenylpropyl)acetamide: Lacks the methoxy group but has the phenylpropyl chain and acetamide moiety.
Uniqueness: N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide is unique due to the combination of the methoxyphenyl group, phenylpropyl chain, and acetamide moiety. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
920317-71-1 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide |
InChI |
InChI=1S/C18H21NO2/c1-14(20)19-13-17(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)21-2/h3-10,12,17H,11,13H2,1-2H3,(H,19,20) |
Clave InChI |
AVPVPCXCBSANDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(CC1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)


![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)



![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)




![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
